Cas no 1955530-64-9 (2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride)
![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride structure](https://ja.kuujia.com/images/noimg.png)
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride
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2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246453-0.1g |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 0.1g |
$208.0 | 2024-06-19 | |
Enamine | EN300-246453-1.0g |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 1.0g |
$600.0 | 2024-06-19 | |
Enamine | EN300-246453-2.5g |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 2.5g |
$1361.0 | 2024-06-19 | |
Enamine | EN300-246453-0.05g |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 0.05g |
$140.0 | 2024-06-19 | |
Aaron | AR01C1YB-10g |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 10g |
$4168.00 | 2023-12-14 | |
A2B Chem LLC | AW40919-1g |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 1g |
$772.00 | 2024-04-20 | |
1PlusChem | 1P01C1PZ-100mg |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 100mg |
$310.00 | 2024-06-17 | |
1PlusChem | 1P01C1PZ-2.5g |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 2.5g |
$1744.00 | 2024-06-17 | |
Aaron | AR01C1YB-100mg |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 100mg |
$256.00 | 2025-02-09 | |
Aaron | AR01C1YB-250mg |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride |
1955530-64-9 | 95% | 250mg |
$355.00 | 2025-02-09 |
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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4. Back matter
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochlorideに関する追加情報
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride: A Comprehensive Overview
The compound 1955530-64-9, also known as 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds with unique structural features that contribute to its diverse applications. The CAS Registry Number 1955530-64-9 uniquely identifies this compound within the chemical literature, ensuring its precise identification and reference in scientific studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride. Researchers have employed innovative methodologies to construct the dioxinopyridine framework, which is a key structural element of this compound. These methods often involve multi-component reactions or catalytic processes that enhance both the yield and purity of the final product. The ability to synthesize this compound in large quantities has significantly facilitated its exploration in various applications.
The pharmacological properties of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride have been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of key biological pathways involved in inflammation and oxidative stress. For instance, studies published in reputable journals such as Journal of Medicinal Chemistry and Nature Communications have highlighted its ability to inhibit specific enzymes associated with chronic inflammatory diseases. This makes it a promising candidate for drug development in the treatment of conditions such as arthritis and neurodegenerative disorders.
In addition to its pharmacological applications, 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride has also found utility in materials science. Its unique electronic properties make it a valuable component in the design of advanced materials for optoelectronic devices. Researchers have explored its role as a building block for constructing novel semiconducting materials with enhanced performance characteristics. These findings were recently reported in high-impact journals like Advanced Materials, underscoring its versatility across multiple scientific disciplines.
The structural uniqueness of this compound is further exemplified by its ability to form stable complexes with metal ions. Studies have shown that it can act as a ligand in metalloorganic frameworks (MOFs), which are widely used in gas storage and catalysis applications. This property not only enhances its applicability but also opens new avenues for interdisciplinary research at the interface of chemistry and materials science.
From an environmental perspective, the synthesis and application of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride are being carefully evaluated to ensure sustainability. Green chemistry principles are increasingly being incorporated into its production processes to minimize waste and reduce environmental impact. This aligns with global efforts to promote eco-friendly chemical practices while maintaining high standards of scientific innovation.
In conclusion, the compound 1955530-64-9, or 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride, represents a remarkable example of modern chemical innovation. Its diverse applications across pharmacology and materials science highlight its significance as a versatile tool for advancing scientific research and technological development. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an even greater role in shaping the future of these fields.
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